Product packaging for 4-Methylpyridine-2-carbaldehyde(Cat. No.:CAS No. 53547-60-7)

4-Methylpyridine-2-carbaldehyde

Cat. No.: B1311750
CAS No.: 53547-60-7
M. Wt: 121.14 g/mol
InChI Key: UAKMHSRHDUBNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Organic Synthesis

The significance of 4-Methylpyridine-2-carbaldehyde in modern organic synthesis lies in its utility as a versatile precursor for constructing a variety of molecular architectures, particularly those with applications in medicinal chemistry and coordination chemistry. The aldehyde group is highly reactive and readily participates in condensation reactions, most notably with amines to form Schiff bases (imines).

These Schiff bases are not merely synthetic intermediates but are often the target molecules themselves, serving as bidentate or tridentate ligands for metal ions. The resulting metal complexes are a major focus of research, exhibiting a range of catalytic and biological activities. researchgate.netnih.gov For instance, the coordination of metal ions like copper(II), zinc(II), and palladium(II) to thiosemicarbazones derived from substituted pyridine-2-carbaldehydes has been shown to enhance their bioactivity. nih.gov

A key area of application is in the development of therapeutic agents. Research has demonstrated that thiosemicarbazones synthesized from substituted pyridine-2-carboxaldehydes possess significant biological properties. A notable example is the synthesis of 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, which has shown potent antineoplastic activity against L1210 leukemia in murine models. nih.gov This highlights the strategic importance of the 4-methyl substituent in tuning the biological efficacy of the final compound. Furthermore, substituted pyridine-2-carbaldehydes have been used to create chalcones that display antimicrobial activities. asianpubs.org

The reactivity of this compound is summarized in the following table:

Table 2: Key Reactions in the Synthesis of Derivatives

Reactant Reaction Type Product Class Significance
Amines/Hydrazines Condensation Schiff Bases / Hydrazones Ligands for catalysis, Bioactive molecules nih.govwikipedia.org
Ketones (with base) Aldol Condensation Chalcones (α,β-unsaturated ketones) Antimicrobial agents asianpubs.org
Thiosemicarbazide (B42300) Condensation Thiosemicarbazones Anticancer agents, Metal chelators nih.govnih.gov

Historical Context of Research on Pyridine-2-carbaldehyde Scaffolds

The study of pyridine (B92270) and its derivatives has a rich history, beginning with its initial isolation from bone oil in the 19th century. illinois.edu For many years, coal tar was the primary source for research quantities of pyridine. illinois.edu The fundamental importance of the pyridine scaffold, present in thousands of bioactive compounds including natural products and pharmaceuticals, spurred the development of numerous synthetic methods to construct and functionalize the ring. illinois.eduglobalresearchonline.net

Early synthetic efforts, such as the classic Hantzsch pyridine synthesis, provided routes to substituted pyridines, but the specific functionalization at the 2-position with an aldehyde group required more targeted methods. nih.gov Pyridine aldehydes are typically prepared through the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines. wikipedia.org The parent compound, pyridine-2-carbaldehyde, was recognized early on as a valuable precursor for creating chelating ligands for coordination chemistry and as an intermediate for pharmaceuticals. wikipedia.org For example, it is a known precursor to the drug pralidoxime. wikipedia.org

The exploration of substituted pyridine-2-carbaldehydes, such as the 4-methyl derivative, is a logical extension of this historical work. As the field of medicinal chemistry advanced, it became clear that substituents on the pyridine ring play a crucial role in modulating a molecule's physical properties (like solubility and basicity) and its pharmacological activity. nih.govresearchgate.net The synthesis of specific isomers like this compound allows for a more refined tuning of structure-activity relationships, a central theme in modern drug discovery. nih.gov

Scope and Strategic Research Trajectories of this compound

Current and future research involving this compound and related scaffolds is directed along several strategic trajectories, primarily focused on the synthesis of novel functional molecules.

Development of Novel Catalysts: A significant area of research is the use of ligands derived from this compound in catalysis. Schiff base complexes, formed by condensing the aldehyde with a primary amine, are excellent chelating agents for transition metals. researchgate.net Recent studies have focused on immobilizing these metal complexes on solid supports, such as magnetic nanoparticles, to create recoverable and reusable catalysts. For example, a copper(II) complex containing a pyridine-2-carbaldehyde Schiff base ligand was bound to functionalized Fe₃O₄@SiO₂ nanoparticles, creating a heterogeneous nanocatalyst with high efficiency and reusability. rsc.org

Synthesis of Bioactive Compounds: The pyridine scaffold is a "privileged" structure in medicinal chemistry, and research continues to leverage this framework for new therapeutic agents. rsc.org The synthesis of derivatives from this compound is a key strategy. Research into thiosemicarbazones with antineoplastic and antimicrobial properties remains an active field. nih.govnih.govacs.org The goal is to develop compounds with improved efficacy and selectivity against various diseases, including cancer and multidrug-resistant bacterial infections. nih.govnih.gov

Advanced Materials Science: Beyond catalysis and medicine, pyridine derivatives are being explored for applications in materials science. The unique electronic properties of the pyridine ring can be harnessed to create functional materials. For instance, the related isomer 4-methylpyridine-3-carbaldehyde has been used in the synthesis of polymer materials with specific electrical and optical properties, such as fluorescence. pipzine-chem.com This suggests potential research avenues for this compound in the development of new organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B1311750 4-Methylpyridine-2-carbaldehyde CAS No. 53547-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKMHSRHDUBNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968306
Record name 4-Methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53547-60-7
Record name 4-Methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53547-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Strategies for 4 Methylpyridine 2 Carbaldehyde

Established Synthetic Routes to 4-Methylpyridine-2-carbaldehyde

Established methods for the synthesis of this compound primarily involve the functionalization of a pre-existing pyridine (B92270) ring. These routes often focus on the oxidation of a methyl group or the modification of other precursors.

Oxidative Processes for Aldehyde Functionalization

The oxidation of the methyl group on the pyridine ring is a direct and common method for the synthesis of pyridine aldehydes. wikipedia.org This transformation can be achieved using various oxidizing agents. For instance, the oxidation of 4-picoline in the gas phase over a vanadium-molybdenum catalyst at elevated temperatures can yield 4-pyridinecarboxaldehyde. chemicalbook.com While this example illustrates the general principle, the selective oxidation of the 2-methyl group in 4-methylpyridine (B42270) to an aldehyde presents a specific challenge.

Another approach involves a Kornblum-type oxidation. A study reported the use of a microwave-assisted Kornblum-type oxidation of various methyl pyridyl heteroarenes under acid-free and aerobic conditions, leveraging iodine for the chemoselective preparation of pyridyl carbaldehydes. osti.gov This method was successfully applied to the 4-methyl congener, producing the desired carbaldehyde in moderate yields. osti.gov

The table below summarizes key aspects of oxidative functionalization methods.

Oxidation Method Starting Material Key Reagents/Conditions Product Reported Yield
Gas-Phase Catalytic Oxidation4-PicolineVanadium-Molybdenum catalyst, ~400°C4-PyridinecarboxaldehydeNot specified
Microwave-Assisted Kornblum-Type Oxidation4-Methyl-substituted pyridyl heteroarenesI₂, acid-free, aerobic conditions, microwave irradiation4-Methylpyridyl carbaldehydes49-60%

Synthetic Pathways from Pyridine Precursors

The synthesis of this compound can also commence from various pyridine precursors. One common strategy involves the synthesis of 4-methylpyridine itself, which can then be further functionalized. 4-Methylpyridine can be synthesized through the reaction of acetaldehyde (B116499) and ammonia (B1221849) in the presence of an oxide catalyst. wikipedia.org

A multi-step synthesis starting from 4-picoline has been described for the preparation of 4-pyridinecarboxaldehyde, which could be adapted for the 4-methyl derivative. This process involves:

Oxidation of 4-picoline to 4-pyridine N-oxide. google.com

Acylation with acetic anhydride (B1165640) followed by rearrangement to form 4-acetoxymethylpyridine. google.com

Hydrolysis to 4-pyridinemethanol (B147518). google.com

Oxidation of the alcohol to the aldehyde. google.com

Another pathway starts from 2-chloropyridine (B119429) derivatives. For instance, the synthesis of 3-amino-4-methylpyridine-2-carboxaldehyde has been achieved from 2-chloro-3-nitropyridine. google.com This highlights the potential of using halogenated pyridines as versatile intermediates.

The following table outlines different pyridine precursors and their transformation into the target aldehyde.

Pyridine Precursor Key Transformation Steps Target or Related Product
4-PicolineN-oxidation, acylation/rearrangement, hydrolysis, oxidation4-Pyridinecarboxaldehyde
Acetaldehyde and AmmoniaCatalytic reaction4-Methylpyridine
2-Chloro-3-nitropyridineMulti-step synthesis3-Amino-4-methylpyridine-2-carboxaldehyde

Catalyzed Transformations in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes to this compound. Both homogeneous and heterogeneous catalysts are employed in various steps of the synthesis.

In the gas-phase synthesis of methylpyridines, catalysts with different compositions have been studied. For example, a catalyst composed of CdO and kaolin (B608303) has been shown to be effective in producing 2- and 4-methylpyridines from acetylene (B1199291) and ammonia. semanticscholar.org Further development led to a two-component catalyst of CdO, Cr₂O₃, and kaolin, which exhibited even higher yields. semanticscholar.org

Copper catalysis has also been explored. A copper(II) complex with a pyridine-2-carbaldehyde ligand has been immobilized on functionalized magnetic nanoparticles to create a heterogeneous catalyst. rsc.org While this specific example focuses on the use of the aldehyde, it demonstrates the potential of copper complexes in pyridine chemistry.

The table below provides an overview of catalysts used in related syntheses.

Catalyst System Reaction Type Reactants Products Catalyst Composition
HeterogeneousGas-phase synthesisAcetylene, Ammonia2-Methylpyridine, 4-MethylpyridineCdO, Cr₂O₃, Kaolin
HeterogeneousGas-phase synthesisAcetylene, Ammonia2-Methylpyridine, 4-MethylpyridineCdO, Kaolin

Novel and High-Efficiency Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and versatile methods for preparing this compound, including palladium-mediated cross-coupling reactions and microwave-assisted protocols.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly functionalized aromatic and heterocyclic compounds. The α-arylation of esters, a reaction developed by Hartwig and Buchwald, has been successfully applied to the synthesis of 4-carboxy-4-pyridylpiperidines. escholarship.org This methodology involves the coupling of an ester with a halopyridine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. escholarship.org Specifically, the reaction of N-Boc-4-methoxycarbonylpiperidine with 2-bromo-5-methylpyridine (B20793) using a Pd₂(dba)₃/P(t-Bu)₃ catalytic system and LHMDS as a base afforded the corresponding 4-pyridylpiperidine derivative in good yield. escholarship.org This approach demonstrates the potential for creating carbon-carbon bonds at the 2-position of a pyridine ring, which is a key step in the synthesis of 2-substituted pyridines like this compound.

The table below details an example of a palladium-catalyzed α-arylation of an ester with a bromopyridine derivative.

Reactant 1 Reactant 2 Catalyst System Base Product Isolated Yield
N-Boc-4-methoxycarbonylpiperidine2-Bromo-5-methylpyridinePd₂(dba)₃, P(t-Bu)₃LHMDS1-tert-butyl 4-methyl 4-(5-methylpyridin-2-yl)piperidine-1,4-dicarboxylate78%

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has gained significant traction in organic chemistry due to its ability to accelerate reaction rates, improve yields, and enhance product purity. nih.govmdpi.com This technology has been effectively applied to various synthetic transformations relevant to the preparation of this compound.

One notable example is the microwave-assisted Kornblum-type oxidation of methylpyridylheteroarenes. osti.gov This method provides a rapid and efficient route to pyridyl carbaldehydes under acid-free and aerobic conditions. osti.gov A scale-up experiment demonstrated that the reaction could be performed on a larger scale with a modest increase in reaction time, affording the desired product in high yield. osti.gov

Furthermore, microwave irradiation has been utilized in multicomponent reactions to synthesize complex heterocyclic structures. For instance, a four-component, one-pot cyclocondensation reaction of N-phenacylpyridinium bromide, aromatic aldehydes, and ketones in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid has been developed for the efficient synthesis of annulated pyridines. rsc.org While not a direct synthesis of this compound, this illustrates the power of microwave technology in constructing pyridine-containing molecules.

The following table highlights the advantages of a microwave-assisted protocol compared to conventional heating for a model reaction.

Parameter Conventional Method Microwave Method
Atom Economy (AE)91.74%91.74%
Reaction Mass Efficiency (RME)LowerHigher
Process Mass Intensity (PMI)HigherLower
E-factorHigherLower

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer reagents, the development of catalytic methods to minimize waste, and improving atom economy.

One of the primary considerations in the green synthesis of this compound is the choice of oxidizing agent. Traditional oxidation methods often employ stoichiometric amounts of hazardous and toxic reagents. The use of selenium dioxide, while effective, raises environmental and safety concerns due to the toxicity of selenium compounds. Therefore, a key green chemistry objective is the development of catalytic oxidation systems that can utilize cleaner oxidants, such as molecular oxygen or hydrogen peroxide. For instance, research into the gas-phase catalytic oxidation of other methylpyridines, like 4-picoline, using vanadium-based catalysts, highlights a potential green route. semanticscholar.orgacs.org These processes can offer high selectivity and reduce the generation of toxic byproducts.

Another important aspect is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.orgacs.orgresearchgate.netnih.gov Synthesis routes that involve multiple steps with the generation of stoichiometric byproducts, such as some halogenation-hydrolysis-oxidation sequences, tend to have lower atom economy. google.compatsnap.com In contrast, direct catalytic oxidation of the methyl group on 2,4-lutidine would theoretically offer a higher atom economy. The ideal synthesis would involve a direct, one-step catalytic process with minimal waste generation.

Solvent selection is also a critical component of green synthesis. Many organic reactions are carried out in volatile organic compounds (VOCs), which contribute to air pollution and have associated health risks. Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids is an active area of investigation in the broader field of pyridine derivative synthesis. nih.govscbt.com

The development of catalytic systems, particularly those based on abundant and non-toxic metals, is a cornerstone of green chemistry. For the synthesis of this compound, this could involve heterogeneous catalysts that are easily separable and recyclable, further reducing the environmental impact of the process. semanticscholar.orgniscpr.res.in

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest due to the prevalence of chiral pyridine moieties in pharmaceuticals and other bioactive molecules. niscpr.res.inemporia.edu Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which is often crucial for its desired biological activity.

While specific examples of stereoselective synthesis starting from or leading directly to this compound derivatives are not extensively documented in readily available literature, general strategies for the asymmetric synthesis of chiral pyridines can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One common approach is the asymmetric functionalization of the pyridine ring or its precursors. For instance, chiral ligands can be used in transition metal-catalyzed reactions to introduce substituents in a stereoselective manner. organicreactions.org In the context of this compound, this could involve the asymmetric reduction of the aldehyde group to a chiral alcohol or the asymmetric addition of a nucleophile to the aldehyde.

Another strategy involves the use of a chiral pool, starting from a readily available chiral molecule and modifying it to create the desired chiral pyridine derivative. For example, natural products or their derivatives can serve as chiral starting materials. sigmaaldrich.com

Furthermore, enzymatic or biocatalytic methods are gaining prominence in stereoselective synthesis. Enzymes can exhibit high enantioselectivity and operate under mild, environmentally friendly conditions. A potential biocatalytic approach for a derivative of this compound could be the stereoselective reduction of the aldehyde to a chiral alcohol using an alcohol dehydrogenase.

Given the functionality of this compound, the aldehyde group serves as a key handle for introducing chirality. The development of catalytic asymmetric transformations involving this functional group is a promising avenue for accessing enantiomerically enriched derivatives.

Chemical Reactivity and Reaction Mechanisms of 4 Methylpyridine 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 4-methylpyridine-2-carbaldehyde is a key center of reactivity, participating in a variety of chemical transformations including condensation reactions, oxidation-reduction processes, and nucleophilic additions.

Condensation reactions involving the aldehyde group are fundamental to the synthetic utility of this compound, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.

This compound readily undergoes condensation with primary amines and hydrazines to form imines, commonly known as Schiff bases, and hydrazones, respectively. nih.govwikipedia.org This reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. numberanalytics.com

The formation of hydrazones is a common synthetic route, and various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions, have been explored for analogous pyridine (B92270) aldehydes. nih.gov For instance, the reaction of pyridine-2-carbaldehyde with 2,4-dinitrophenylhydrazine (B122626) in methanol (B129727) readily yields the corresponding hydrazone. While specific data for this compound is not extensively tabulated in readily available literature, its reactivity is expected to be similar to other pyridine aldehydes. The synthesis of Schiff bases from pyridine-4-carbaldehyde with a range of anilines has been reported, typically by refluxing equimolar amounts in ethanol (B145695) for a short period. wikipedia.org

Table 1: Examples of Schiff Base and Hydrazone Formation with Pyridine Aldehydes

AldehydeAmine/Hydrazine (B178648)ProductReaction ConditionsReference
Pyridine-4-carbaldehyde3-AminopyridineSchiff BaseEthanol, Reflux, 1h wikipedia.org
Pyridine-2-carbaldehyde2,4-DinitrophenylhydrazineHydrazoneMethanol

Note: This table includes examples with related pyridine aldehydes to illustrate the general reactivity, due to a lack of specific tabulated data for this compound.

The aldehyde functionality of this compound can participate in aldol-type condensation reactions, which are crucial for forming new carbon-carbon bonds. A notable example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. numberanalytics.com This reaction proceeds via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. numberanalytics.com

A study on the catalyst-free Knoevenagel condensation of various pyridinecarbaldehydes with active methylene compounds like malononitrile (B47326) has shown that these reactions can proceed efficiently in a water-ethanol mixture at room temperature. wikipedia.org The pyridine ring itself can act as a dual activator: the nitrogen's non-bonding electrons can abstract a proton from the active methylene group, and the ring's electron-withdrawing nature enhances the reactivity of the carbonyl group. wikipedia.org The reaction of 2-pyridinecarbaldehyde is reported to be faster than that of the 3- and 4-isomers due to both resonance and inductive effects. wikipedia.org

Another relevant reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. wikipedia.org For example, pyridine-2-carbaldehyde can undergo a Claisen-Schmidt condensation with 2,6-dihydroxy acetophenone (B1666503) in the presence of potassium hydroxide. bamu.ac.in

Table 2: Examples of Aldol-Type Condensation Reactions with Pyridine Aldehydes

AldehydeActive Methylene Compound/KetoneProduct TypeReaction ConditionsReference
Pyridine-4-carbaldehydeMalononitrileα,β-Unsaturated nitrileH₂O:EtOH (50:50), Room Temp, 0.5h wikipedia.org
Pyridine-2-carbaldehyde2,6-Dihydroxy acetophenoneChalconeEthanol, KOH, Heat, 3h bamu.ac.in

Note: This table includes examples with related pyridine aldehydes to illustrate the general reactivity, due to a lack of specific tabulated data for this compound.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde group yields 4-methylpyridine-2-carboxylic acid. tcichemicals.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can effect this transformation. libretexts.org The oxidation of aldehydes to carboxylic acids is a common reaction in organic chemistry. libretexts.org It is also noteworthy that the methyl group on the pyridine ring can also be susceptible to oxidation under harsh conditions, potentially leading to the formation of pyridine-2,4-dicarboxylic acid. The selective oxidation of methylpyridines to their corresponding carboxylic acids is an area of significant research. google.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-methylpyridin-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comgoogle.com Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones. masterorganicchemistry.com The reduction of a quaternized pyridine system containing a methyl group with sodium borohydride in methanol has been reported. google.com A patent describes a method for the preparation of 4-pyridinemethanol (B147518) from methyl 4-picolinate using a mixture of sodium borohydride and lithium chloride. google.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another effective method for the reduction of aldehydes. masterorganicchemistry.com

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. quimicaorganica.org This includes organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi).

Hard nucleophiles, such as organometallics and hydrides, typically add to the 2-position of the pyridine ring. quimicaorganica.org In the case of this compound, the primary site of nucleophilic attack is the highly electrophilic carbonyl carbon.

Condensation Reactions

Functionalization and Substituent Effects on the Pyridine Ring

The reactivity of this compound is also influenced by the electronic properties of the pyridine ring and the methyl substituent. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq

Conversely, the electron-withdrawing nature of both the pyridine nitrogen and the aldehyde group makes the pyridine ring susceptible to nucleophilic attack. Nucleophilic substitution reactions on pyridines are favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex. quora.com A kinetic study on the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines demonstrated that the position of the nitro group significantly affects the reactivity, proceeding via an SNAr mechanism. researchgate.net While this study does not directly involve this compound, it highlights the importance of substituent positioning on the reactivity of the pyridine ring.

Directing Group Influences of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound plays a crucial role in dictating the molecule's reactivity. Its electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. However, it significantly influences the regioselectivity of nucleophilic reactions. The nitrogen atom, being highly electronegative, draws electron density from the ring, particularly from the ortho (C2 and C6) and para (C4) positions. This creates electron-deficient sites that are susceptible to nucleophilic attack.

In the context of this compound, the nitrogen atom is at position 1. The carbaldehyde group is at C2 and the methyl group is at C4. The presence of the nitrogen atom makes the C2 and C6 positions particularly electrophilic. This is a general characteristic of pyridine and its derivatives, where nucleophilic aromatic substitution occurs preferentially at the 2- and 4-positions. echemi.comstackexchange.com This is because the intermediate formed during nucleophilic attack at these positions allows for the negative charge to be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. echemi.comstackexchange.com

The aldehyde group at the C2 position is an electron-withdrawing group, which further enhances the electrophilicity of this position. The methyl group at the C4 position is an electron-donating group, which can slightly counteract the electron-withdrawing effect of the nitrogen at that position. However, the directing influence of the pyridine nitrogen is the dominant factor in determining the sites of nucleophilic attack.

Electrophilic Aromatic Substitution (where relevant to specific functionalization)

Due to the electron-withdrawing nature of the pyridine nitrogen, which deactivates the aromatic ring, electrophilic aromatic substitution reactions on this compound are generally difficult to achieve. The nitrogen atom significantly reduces the nucleophilicity of the ring, making it less reactive towards electrophiles.

However, if forced to occur, the substitution pattern would be influenced by the existing substituents. The aldehyde group at C2 is a meta-directing deactivator, while the methyl group at C4 is an ortho, para-directing activator. The pyridine nitrogen itself directs electrophilic attack to the C3 and C5 positions. The interplay of these directing effects can lead to a mixture of products, but generally, electrophilic substitution is not a common or synthetically useful reaction for this compound.

Nucleophilic Aromatic Substitution (where relevant to specific functionalization)

Nucleophilic aromatic substitution (SNAr) is a key reaction type for this compound, primarily due to the activating effect of the pyridine nitrogen. The positions most susceptible to nucleophilic attack are C2 and C6, as they are ortho to the electron-withdrawing nitrogen atom. echemi.comstackexchange.com The presence of a good leaving group at these positions facilitates the substitution reaction.

The mechanism of SNAr reactions on pyridines involves the initial attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. echemi.com The aromaticity of the pyridine ring is temporarily broken in this step, which is typically the rate-determining step. echemi.comstackexchange.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com When the attack occurs at the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. echemi.comstackexchange.com This stabilization is not possible when the attack is at the C3 or C5 position. echemi.comstackexchange.com

For this compound, if a leaving group were present at the C6 position, it would be readily substituted by a nucleophile. The aldehyde group at C2, while electron-withdrawing, is not typically a leaving group in SNAr reactions. However, its presence enhances the electrophilicity of the C6 position.

A study on the nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol showed a different leaving group order than typically observed in SNAr reactions. nih.govrsc.org The reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govrsc.org This suggests that the mechanism may involve a rate-determining deprotonation of the addition intermediate. nih.govrsc.org

Mechanistic Elucidation of Key Transformations of this compound

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies provide valuable insights into the reaction mechanisms of this compound. For instance, in condensation reactions, the acidity of the methyl group's hydrogen atoms is a critical factor. vaia.com The anion formed by the abstraction of a proton from the methyl group is stabilized by resonance due to the electron-withdrawing effect of the pyridine nitrogen. vaia.com This stabilization makes the methyl protons acidic enough to participate in condensation reactions with aldehydes like benzaldehyde (B42025). vaia.com

Kinetic studies on the synthesis of 2-methyl-5-ethyl pyridine (MEP) from acetaldehyde (B116499) and ammonia (B1221849) have been conducted to develop reaction models. rsc.org These models, often developed using techniques like operando Raman spectroscopy, help in understanding the influence of various parameters such as reactant concentration, temperature, and catalyst concentration on the reaction rate and product distribution. rsc.org While not directly on this compound, these studies on related pyridine derivatives highlight the methodologies used to investigate reaction kinetics in this class of compounds.

In the context of nucleophilic aromatic substitution, kinetic studies on substituted N-methylpyridinium compounds have revealed that the reactions can be second-order in the nucleophile concentration. nih.gov This observation points to a mechanism where the rate-determining step involves hydrogen-bond formation between the nucleophile and the substrate-nucleophile addition intermediate, followed by deprotonation. nih.gov The activation entropies for these reactions can be highly variable, indicating complex solvation effects. nih.gov

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry has become an indispensable tool for elucidating the reaction mechanisms of complex organic molecules like this compound. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods are used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and thus construct detailed energy landscapes. researchgate.net

For nucleophilic aromatic substitution reactions, computational studies can help to visualize the structure of the Meisenheimer intermediate and quantify the stabilizing effect of the pyridine nitrogen. nih.gov Computational results for the reaction of substituted N-methylpyridinium ions with piperidine have indicated that the deprotonation of the hydrogen-bonded complex is likely barrier-free and can be accompanied by either a concerted (E2) or stepwise (E1cB-like) elimination of the leaving group, depending on its nature. nih.govrsc.org

Molecular docking studies, a form of computational modeling, are used to predict the binding interactions of molecules with enzyme active sites. mdpi.com For example, in the study of pyridine carboxamide derivatives as urease inhibitors, molecular docking was used to visualize the binding mode of the inhibitors with the urease enzyme. mdpi.com This information is crucial for understanding the mechanism of inhibition and for the design of more potent inhibitors.

Computational methods can also be employed to study the energetics of condensation reactions, confirming the enhanced acidity of the methyl protons in 4-methylpyridine (B42270) due to resonance stabilization of the resulting anion. vaia.com By modeling the reaction pathway, the activation barriers for different steps can be calculated, providing a deeper understanding of the reaction kinetics.

Derivatives and Analogs of 4 Methylpyridine 2 Carbaldehyde: Synthesis and Research Applications

Thiosemicarbazone Derivatives

Thiosemicarbazones derived from α-(N)-heterocyclic carboxaldehydes are a class of compounds known for their potent biological activities. The synthesis of these derivatives from 4-methylpyridine-2-carbaldehyde has been a subject of considerable research.

Synthesis Strategies for Substituted 4-Methylpyridine-2-carboxaldehyde Thiosemicarbazones

The general synthesis of thiosemicarbazones involves the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). In the case of 4-methylpyridine-2-carboxaldehyde thiosemicarbazones, the aldehyde is reacted with a substituted or unsubstituted thiosemicarbazide.

A common strategy involves the oxidation of a picoline or lutidine precursor to generate the corresponding pyridine-2-carboxaldehyde. For instance, 3-nitro-2,4-lutidine and 5-nitro-2,4-lutidine can be oxidized using selenium dioxide to produce the respective pyridine-2-carboxaldehydes. nih.gov These aldehydes can then be condensed with thiosemicarbazide to yield the desired thiosemicarbazone derivatives. nih.gov

Another approach involves the synthesis of hydroxy-substituted pyridine (B92270) thiosemicarbazones to enhance their solubility as sodium salts. acs.org For example, 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-HMP) and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (5-HMP) have been synthesized through different methods and have demonstrated notable antitumor activity. acs.orgacs.org

The synthesis of 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been achieved by first converting the corresponding aldehyde to a cyclic ethylene (B1197577) acetal (B89532), followed by catalytic hydrogenation to reduce the nitro group to an amino group. nih.gov The resulting amino acetal is then condensed with thiosemicarbazide. nih.gov

Structural Analysis of Thiosemicarbazone Adducts

The structural characterization of thiosemicarbazone adducts is crucial for understanding their chemical properties and biological activity. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of these compounds.

For instance, the crystal structure of 3-methylpyridine-2-carbaldehyde (B1299792) 4-methylthiosemicarbazone monohydrate reveals a slight twist between the pyridine ring and the rest of the molecule. The imine and pyridine nitrogen atoms are in a syn conformation, while the amine hydrogen atoms are anti. This arrangement facilitates the formation of an intramolecular hydrogen bond. The molecules are further organized into supramolecular layers through intermolecular hydrogen bonding with water molecules.

The coordination of thiosemicarbazone ligands to metal ions, such as copper(II), can lead to the formation of various complexes with interesting structural and magnetic properties. nih.govbohrium.com These complexes can exist as monomers, dinuclear entities, or one-dimensional chains. nih.govbohrium.com The coordination of the ligand to the metal center often induces conformational changes in the ligand itself. bohrium.com

Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of derivatives synthesized from this compound. nih.govnih.gov They are formed through the condensation of the aldehyde with primary amines. nih.govdergipark.org.tr

Preparation via Condensation with Diverse Amine Substrates

The synthesis of Schiff bases from this compound is typically achieved by refluxing the aldehyde with a variety of amine substrates in a suitable solvent, often an alcohol like ethanol (B145695). dergipark.org.tr The reaction mixture is heated with stirring for several hours, and the resulting Schiff base can then be isolated and purified. dergipark.org.tr This method has been used to prepare a range of heterocyclic Schiff bases by reacting pyridine-2-aldehyde with aminophenol, aniline (B41778), and aminopyridine derivatives. dergipark.org.tr

The versatility of this condensation reaction allows for the creation of a diverse library of Schiff base derivatives with different electronic and steric properties, depending on the nature of the amine substrate used. researchgate.net

Role in the Synthesis of Complex Heterocyclic Systems

Schiff bases derived from this compound are valuable intermediates in the synthesis of more complex heterocyclic systems. The imine functionality of the Schiff base provides a reactive site for further chemical transformations, enabling the construction of various ring systems.

For example, Schiff bases can be used as precursors for the synthesis of pyran derivatives and 2-benzylidenemalononitrile derivatives through catalytic reactions. rsc.org Copper(II) complexes of Schiff bases derived from pyridine-2-carbaldehyde have been immobilized on magnetic nanoparticles and utilized as efficient and recyclable catalysts for these transformations. rsc.org

Heterocyclic Ring Formations Utilizing this compound

This compound itself is a key starting material for the construction of various heterocyclic ring systems beyond the initial formation of thiosemicarbazones and Schiff bases. The aldehyde group is a versatile functional group that can participate in a variety of cyclization reactions.

The development of one-pot synthetic methodologies has enabled the efficient synthesis of complex molecules. For instance, a one-pot reaction involving Wittig olefination and bromination of a pyrimidine-5-carbaldehyde (B119791) derivative has been used to create a key precursor for the synthesis of a novel pyrrolopyrimidine. This highlights the potential of using carbaldehyde-functionalized heterocycles as platforms for building intricate molecular architectures.

Construction of Pyrazole (B372694) and Pyridinone Architectures

The aldehyde group of this compound is a key functional group for cyclization and condensation reactions to form various heterocyclic rings, including pyrazoles and pyridinones.

Pyrazole Architectures: The synthesis of pyrazole rings often proceeds through the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. A prominent method for creating pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. nih.govnih.gov This reaction typically involves the formylation of a hydrazone precursor. nih.gov In a potential pathway, this compound can first be condensed with a substituted hydrazine to form the corresponding hydrazone. Subsequent treatment of this intermediate with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to cyclization and the formation of a 1-substituted-3-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde. nih.govresearchgate.net Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov

Pyridinone Architectures: Pyridinone moieties are present in numerous pharmacologically active compounds. nih.gov The synthesis of complex pyridinones can be achieved by leveraging condensation reactions where an aldehyde is a key component. For instance, research has shown the synthesis of new pyridone derivatives by condensing 4-hydroxy-6-methylpyridin-2(1H)-one with various aliphatic and aromatic aldehydes. nih.gov Applying this logic, this compound can act as the aldehyde partner in a base-catalyzed aldol-type condensation with an active pyridinone nucleus, such as 4-hydroxy-6-methylpyridin-2(1H)-one, to generate more elaborate structures, potentially leading to bis-pyridone compounds. nih.gov The synthesis of the pyridinone ring itself can be achieved through various routes, including the cyclization of precursors like nitriles with ethyl bromoacetate (B1195939) or the treatment of deacetylated pyranones with ammonia (B1221849). nih.gov

Annulative Functionalization Strategies

Annulation, or ring-forming, reactions are powerful tools for building complex polycyclic molecular architectures from simpler precursors. This compound is a suitable substrate for such transformations.

A notable example is the CBr₄-mediated [4+1] dehydrocyclization for synthesizing functionalized imidazo[1,5-a]heterocycles. nih.gov In this strategy, a pyridin-2-ylmethanamine (B45004) derivative reacts with an aldehyde. nih.gov By analogy, a reaction between a suitable aminomethylpyridine and this compound could be envisioned. More directly, pyridin-2-ylmethanamine itself can react with various aldehydes, including heteroaromatic aldehydes, under mild, metal-free conditions to afford imidazo[1,5-a]pyridine (B1214698) derivatives in good yields. nih.gov This reaction demonstrates high functional group tolerance, making it a versatile method for creating fused heterocyclic systems based on the pyridine scaffold. nih.gov

Synthesis of 1,2,4-Triazine (B1199460) Derivatives

The 1,2,4-triazine core is a significant heterocycle found in compounds with a broad spectrum of biological activities. ijpsr.info Aldehydes are crucial starting materials for several synthetic routes to this ring system.

One efficient method involves a [4+2] domino annulation reaction to produce 1,2,4-triazine derivatives from readily available materials, including aldehydes. rsc.org This approach represents a powerful tool for forming these potentially bioactive molecules with moderate to high yields. rsc.org Another strategy involves the direct functionalization of a pre-formed triazine ring. For example, 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be condensed with various aldehydes, such as benzaldehyde (B42025) or cinnamaldehyde, to yield the corresponding arylideneamino derivatives. researchgate.net This demonstrates how the aldehyde group of this compound can be used to append the 4-methylpyridinyl moiety onto a 1,2,4-triazine scaffold, creating complex hybrid molecules.

Other Functionalized Analogs and Their Synthetic Access

The reactivity of the aldehyde group allows for the synthesis of a diverse range of other functionalized analogs beyond those previously discussed. The synthetic utility of carbaldehyde-functionalized heterocycles is extensive.

For example, a CBr₄-mediated [4+1] dehydrocyclization reaction between pyridin-2-ylmethanamines and various aldehydes, including aromatic and heteroaromatic aldehydes, provides efficient access to a library of imidazo[1,5-a]heterocycles under mild conditions. nih.gov This methodology could readily incorporate this compound to generate 1-(4-methylpyridin-2-yl)imidazo[1,5-a]pyridine analogs.

Furthermore, structural analogs such as (2S)-4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes have been developed as key precursors for the synthesis of natural product fragments, highlighting the importance of this class of aldehyde-containing heterocycles in total synthesis. researchgate.net The general synthetic principle involves leveraging the aldehyde for subsequent carbon-carbon bond-forming reactions to build complex molecular targets.

Coordination Chemistry and Metal Complexes of 4 Methylpyridine 2 Carbaldehyde and Its Derivatives

Ligand Design Principles and Coordination Modes of 4-Methylpyridine-2-carbaldehyde

Based on the principles of coordination chemistry, this compound is anticipated to function as a bidentate ligand. The primary donor sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group. This chelation would form a stable five-membered ring with a central metal ion. The presence of the methyl group at the 4-position of the pyridine ring is expected to have a minor electronic effect on the coordinating ability of the pyridine nitrogen but is not expected to sterically hinder the formation of complexes.

Derivatives of this ligand, particularly thiosemicarbazones, are of significant interest in coordination chemistry. The thiosemicarbazone of this compound would be formed by the condensation reaction of the aldehyde with thiosemicarbazide (B42300). This derivative is designed to act as a tridentate ligand. The coordination would involve the pyridine nitrogen, the azomethine nitrogen (from the newly formed C=N bond), and the sulfur atom of the thiocarbonyl group. This NNS donor set allows the ligand to form two stable five-membered chelate rings with a metal ion, enhancing the stability of the resulting complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-2-carbaldehyde and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). The mixture is usually stirred and may be heated under reflux to facilitate the reaction. The resulting metal complexes often precipitate from the solution upon cooling or after a period of stirring and can be isolated by filtration.

Complexes with Transition Metals (e.g., Cu(II), Pt(II), Mo(VI), Fe(II), Ru(II), Zn(II))

While specific synthesis reports for this compound complexes are scarce, the synthesis of complexes with the parent pyridine-2-carbaldehyde and its other methyl-substituted isomers is well-established. For instance, copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazones have been synthesized by reacting the ligand with copper(II) salts like CuCl₂ or Cu(NO₃)₂. uni.lu Similarly, zinc(II) complexes have been prepared using zinc chloride. researchgate.net Platinum(II) and palladium(II) complexes are often synthesized from precursors like K₂PtCl₄ or Na₂PdCl₄. nih.gov The synthesis of ruthenium(II) complexes can be achieved using starting materials such as [RuCl₂(PPh₃)₃]. uni.lu

Coordination Behavior of 4-Methylpyridine-2-carboxaldehyde Thiosemicarbazone Ligands

The coordination behavior of pyridine-2-carboxaldehyde thiosemicarbazones is extensively studied. These ligands almost invariably act as monobasic tridentate NNS donors. Upon complexation, the ligand typically loses the proton from the N(4) hydrazine (B178648) nitrogen to coordinate to the metal ion as an anion. This deprotonation is facilitated by the formation of stable chelate rings. The coordination occurs through the pyridyl nitrogen, the azomethine nitrogen, and the thionic sulfur atom, leading to the formation of highly stable five-membered chelate rings. This tridentate coordination enforces a specific geometry around the metal center, which is often a distorted square planar or octahedral geometry, depending on the metal ion and the presence of other co-ligands.

Advanced Structural Analysis of Coordination Compounds

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination compounds. Although no crystal structures for complexes of this compound are found in the surveyed literature, data for closely related compounds provides valuable insight.

For example, the crystal structure of a palladium(II) complex with 6-methylpyridine-2-carbaldehyde-N(4)-phenylthiosemicarbazone, [Pd(mpyptsc)Cl], reveals a square-planar geometry. nih.gov In this structure, the deprotonated ligand coordinates to the Pd(II) ion in a tridentate fashion via the pyridine nitrogen, the azomethine nitrogen, and the thiolato sulfur. The fourth coordination site is occupied by a chloride ion. nih.gov Similarly, the crystal structure of a zinc(II) complex with pyridine-2-carbaldehyde thiosemicarbazone, [ZnCl₂(HFoTsc)], shows a distorted square pyramidal geometry. researchgate.net

A search of crystallographic databases for the closely related 3-methylpyridine-2-carbaldehyde (B1299792) 4-methylthiosemicarbazone hydrate (B1144303) reveals a monoclinic crystal system with space group P2₁/c. The key crystallographic parameters are provided in the table below as an illustration of the type of data obtained from such studies.

Table 1: Illustrative Crystallographic Data for 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate

Parameter Value
Formula C₉H₁₂N₄S·H₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.4493 (3)
b (Å) 13.6989 (3)
c (Å) 8.0235 (3)
β (°) 102.816 (3)
Volume (ų) 1119.90 (6)

Spectroscopic Signatures Indicative of Coordination Environment

Spectroscopic techniques are crucial for characterizing coordination compounds and confirming the mode of ligand binding.

Infrared (IR) Spectroscopy: In the IR spectrum of a free thiosemicarbazone ligand, characteristic bands for ν(N-H), ν(C=N), and ν(C=S) are observed. Upon complexation, the ν(N-H) band often disappears or shifts, indicating deprotonation. A significant shift of the ν(C=N) (azomethine) band to a lower frequency is a strong indication of coordination through the imine nitrogen. The ν(C=S) band also typically shifts to a lower wavenumber, suggesting the coordination of the sulfur atom to the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons in the ligand, especially those near the coordination sites (e.g., pyridine ring protons, azomethine proton), are expected to shift upon complexation. For instance, the downfield shift of the azomethine proton signal in the ¹H NMR spectrum provides evidence for its involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions. Upon complexation, new bands may appear in the visible region due to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. The positions and intensities of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex.

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone
6-methylpyridine-2-carbaldehyde-N(4)-phenylthiosemicarbazone
Pyridine-2-carbaldehyde
Thiosemicarbazide
Copper(II) chloride
Copper(II) nitrate
Zinc(II) chloride
Potassium tetrachloroplatinate(II)
Sodium tetrachloropalladate(II)

Electronic Structure and Bonding Investigations in Metal Complexesnih.gov

The electronic structure and the nature of the metal-ligand bond in complexes of this compound and its derivatives are crucial for understanding their reactivity, spectral, and magnetic properties. While detailed theoretical and experimental studies on metal complexes of the parent this compound are limited in publicly accessible literature, extensive research on its derivatives, particularly thiosemicarbazones of the isomeric 6-methylpyridine-2-carbaldehyde, provides significant insights into the bonding and electronic characteristics of this class of compounds. These studies often employ a combination of spectroscopic techniques and computational methods, such as Density Functional Theory (DFT), to elucidate the electronic environment around the metal center.

Detailed Research Findings

Investigations into the metal complexes of thiosemicarbazone derivatives of pyridine-2-carbaldehyde and its methylated analogues reveal that the ligand typically coordinates in a tridentate fashion. The coordination involves the pyridyl nitrogen, the azomethine nitrogen, and the thione/thiolato sulfur atom. This mode of chelation is confirmed through infrared spectroscopy, where shifts in the vibrational frequencies of the C=N (azomethine) and C=S (thione) groups upon complexation are observed. nih.govcusat.ac.in

For instance, in copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazones, the intense band corresponding to the azomethine group (ν(C=N)) shifts to lower energies upon coordination, indicating the involvement of the azomethine nitrogen in bonding to the metal. cusat.ac.in Similarly, changes in the bands associated with the thioamide moiety suggest the coordination of the sulfur atom. cusat.ac.in The participation of the pyridyl nitrogen in the coordination sphere is inferred from the blue shift of the bands associated with the pyridine ring in the electronic spectra. cusat.ac.in

Electronic spectra of these complexes provide valuable information about the d-orbital splitting and charge transfer transitions. Copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazones typically exhibit weak d-d transition bands in the visible region and more intense charge-transfer bands in the ultraviolet region. The charge-transfer bands are often assigned to sulfur-to-metal or pyridine-to-metal transitions. cusat.ac.in The position and intensity of the d-d bands can give clues about the geometry of the complex, with different transitions being possible for square planar versus square pyramidal or octahedral geometries. cusat.ac.in

In the case of palladium(II) and platinum(II) complexes with 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone, 1H and 13C NMR spectroscopy has been used to probe the effects of coordination. The downfield shift of the pyridine proton signals upon complexation is indicative of a decrease in electron density on the pyridine ring due to coordination to the metal center. nih.gov Similarly, the resonances of the carbon atoms adjacent to the coordinating nitrogen and sulfur atoms also show downfield shifts. nih.gov

The following tables summarize key spectroscopic data for metal complexes of derivatives of pyridine-2-carbaldehyde, which serve as a model for understanding the electronic structure and bonding in complexes of this compound.

Table 1: Selected Infrared Spectral Data (cm⁻¹) for Metal Complexes of Pyridine-2-carbaldehyde Thiosemicarbazone Derivatives

Compound/Complexν(C=N) Azomethineν(C=S) ThioamideReference
HmpETSC (Ligand)1589- nih.gov
[VO₂(mpETSC)]-- nih.gov
[Zn(HmpETSC)Cl₂]-- nih.gov
[Ru(PPh₃)₂(mpETSC)₂]-- nih.gov
[Pd(mpETSC)Cl]-- nih.gov
[Pt(mpETSC)Cl]-- nih.gov
Pyridine-2-carbaldehyde Thiosemicarbazone Ligand1584-15901334, 837 cusat.ac.in
Cu(II) Complexes of the above ligand1553-1573Shifted cusat.ac.in
HmpETSC: 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone. Data for complexes of this ligand did not specify exact values for these vibrations in the provided source but indicated shifts upon coordination.

Table 2: Electronic Spectral Data for Copper(II) Complexes of Pyridine-2-carbaldehyde Thiosemicarbazones

Complex Typed-d Transition Bands (cm⁻¹)Charge-Transfer Bands (cm⁻¹)Geometry InferenceReference
Square Planar/Square Pyramidal Cu(II) Complexes~16000 (weak, broad)22880–24040 (strong)Distorted square planar/pyramidal cusat.ac.in
Octahedral Cu(II) Complex16780 (broad)Not specifiedDistorted octahedral cusat.ac.in
The charge-transfer bands are generally assigned to S → Cu and py → Cu transitions.

Table 3: Selected ¹³C NMR Chemical Shifts (ppm) for 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC) and its Metal Complexes

Carbon AtomHmpETSC (Free Ligand)[Zn(HmpETSC)Cl₂][Pd(mpETSC)Cl][Pt(mpETSC)Cl]Reference
C(7) (CH=N)142.74143.12145.89144.17 nih.gov
C(8) (C=S)177.28177.54171.12172.13 nih.gov
C(2) (py)158.28158.55159.23159.11 nih.gov
C(6) (py)153.18152.88155.12154.98 nih.gov
The numbering corresponds to the carbon atoms in the published structure of HmpETSC.

These detailed research findings on related systems underscore the typical coordination behavior and provide a solid foundation for predicting the electronic structure and bonding in metal complexes of this compound. The combination of spectroscopic and computational approaches is essential for a comprehensive understanding of these coordination compounds.

Applications in Medicinal Chemistry Research and Biological Activity Studies

Antitumor and Antineoplastic Activity Research

Derivatives of 4-methylpyridine-2-carbaldehyde, especially its thiosemicarbazones, are a focal point of antitumor research. These compounds are recognized as part of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) class of molecules, which demonstrate notable inhibitory effects on cancer cell proliferation. nih.govnih.gov

A primary mechanism for the antitumor action of this compound derivatives is the inhibition of ribonucleotide reductase (RR). nih.govnih.gov RR is a critical enzyme that controls the rate-limiting step in the biosynthesis of DNA by converting ribonucleotides into deoxyribonucleotides. nih.gov The mammalian RR enzyme consists of two distinct protein subunits, R1 and R2; the R2 subunit contains a crucial non-heme iron and a tyrosyl free radical. nih.gov

Thiosemicarbazone derivatives synthesized from this compound, such as 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP), are potent inhibitors of RR. nih.govnih.gov These agents exert their inhibitory effect by binding with high affinity to the non-heme iron in the R2 subunit of the enzyme. nih.gov This action disrupts the enzyme's function, leading to a marked decrease in the cellular pool of deoxyribonucleotides necessary for DNA synthesis and replication. nih.gov Studies on L1210 cells treated with 3-AMP showed a significant inhibition of the incorporation of cytidine (B196190) into DNA, confirming that the primary target is ribonucleotide reductase. nih.gov This inhibition of DNA synthesis ultimately halts cell proliferation and can induce apoptosis in cancer cells. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitumor potency of agents derived from pyridine-2-carboxaldehyde thiosemicarbazones. Research has shown that the position and nature of substituents on the pyridine (B92270) ring significantly influence the compound's ability to inhibit ribonucleotide reductase and cell growth.

For instance, studies comparing various amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones revealed that 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) is one of the most active compounds in inhibiting both L1210 cell growth and ribonucleotide reductase activity. nih.gov The presence of the amino group at the 3-position of the pyridine ring appears to be a key determinant of high activity. nih.gov

Further modifications to these molecules have provided deeper insights into their SAR. The N-acetylation of 3-AMP, for example, resulted in a compound that was significantly less active, showing an 8-fold reduction in its ability to inhibit L1210 cell growth and a 10-fold decrease in its effectiveness as a ribonucleotide reductase inhibitor. nih.gov This suggests that a free amino group is vital for the molecule's potent antitumor effects. In contrast, similar acetylation of related compounds like 5-aminopyridine-2-carboxaldehyde thiosemicarbazone did not alter their inhibitory properties, highlighting the nuanced effects of structural changes. nih.gov

CompoundModificationImpact on Antitumor ActivityReference
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP)Base CompoundHighly active inhibitor of cell growth and ribonucleotide reductase. nih.gov
3-AMPN-Acetylation of the 3-amino group10-fold less active as a ribonucleotide reductase inhibitor; 8-fold less active as a cell growth inhibitor. nih.gov
5-aminopyridine-2-carboxaldehyde thiosemicarbazone (5-AP)Isomer of 3-APSlightly less active than 3-AP and 3-AMP. nih.gov
5-APN-Acetylation of the 5-amino groupDid not alter inhibitory properties. nih.gov

While compounds like 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) show potent antitumor activity, their pharmaceutical properties, such as water solubility, can sometimes limit their clinical application. To address this, prodrug strategies have been explored for closely related compounds. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. This approach can be used to improve characteristics like solubility, stability, and bioavailability. For 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a related and highly potent RR inhibitor, water-soluble prodrugs were developed to enhance its biological and pharmaceutical profile for potential clinical use. nih.gov Such strategies could foreseeably be applied to 3-AMP to improve its therapeutic potential.

Antimicrobial and Antifungal Activity Studies

The versatility of the this compound structure extends to the development of antimicrobial and antifungal agents. The primary routes of investigation involve the synthesis of Schiff base derivatives and their subsequent coordination with metal ions to form metal complexes.

Schiff bases, which contain an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an active carbonyl compound like this compound. rjlbpcs.com These compounds and their derivatives are known to possess a wide range of biological activities, including antibacterial and antifungal properties. rjlbpcs.commdpi.com The antimicrobial action of Schiff bases is often attributed to the imine group, which can interfere with various cellular processes in microorganisms. Research on Schiff bases derived from other pyridine carboxaldehydes has shown that their effectiveness can be enhanced by the presence of certain substituents on the aromatic rings, such as methoxy (B1213986) or chloro groups. mdpi.com While specific studies on Schiff bases derived solely from this compound are part of a broader field, the general principle holds that this class of compounds is a promising area for the discovery of new antimicrobial agents. mdpi.comjocpr.com

The antimicrobial activity of Schiff base ligands derived from pyridine aldehydes can often be significantly enhanced upon chelation with transition metal ions. jocpr.comsjpas.commdpi.com Metal complexes involving ligands derived from this compound and related structures have been synthesized and evaluated for their biological activities. nih.gov The increased potency of these metal complexes is often explained by chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the central atom, increases the lipophilicity of the complex, and allows it to penetrate more easily through the lipid membranes of microorganisms. nih.gov Once inside the cell, the metal complex can disrupt normal cellular functions by binding to essential enzymes or DNA.

Studies on metal complexes of ligands derived from various pyridine carboxaldehydes have demonstrated broad-spectrum antimicrobial activity. For example, complexes with copper(II), nickel(II), and cobalt(II) have shown moderate to significant activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. jocpr.comsjpas.com In many cases, the metal complexes exhibit greater inhibitory activity than the free Schiff base ligand. sjpas.commdpi.com

Ligand TypeMetal IonObserved Antimicrobial ActivityReference
Schiff base of 4-pyridine carboxaldehyde and 3-amino pyridineCu(II), Ni(II), Co(II)All complexes showed moderate antimicrobial activity. jocpr.com
Schiff base of 4-pyridine carboxaldehyde and 2-amino pyridineMn(II), Co(II), Ni(II), Cd(II), Hg(II)Complexes showed superior antimicrobial activity compared to the free ligand against S. aureus, E. coli, and C. albicans. sjpas.com
Mixed ligand complexes with 4-methylpiperazine-1-carbodithioate (B13920161) and phenanthrolineMn(II), Co(II), Zn(II)Complexes were highly effective against C. albicans and E. coli. nih.gov
ThiosemicarbazonesGeneralSulfur-containing ligands and their metal complexes show antibacterial, antifungal, and antiviral properties. nih.gov

Other Pharmacological Research Areas (e.g., antitubercular activity, enzyme inhibition)

The scaffold of this compound is a valuable starting point for the synthesis of various heterocyclic compounds with potential pharmacological activities. Research has particularly focused on the development of Schiff bases and other derivatives with antitubercular and enzyme-inhibiting properties.

Antitubercular Activity:

The global health threat of tuberculosis, exacerbated by the emergence of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. Schiff bases derived from pyridine carboxaldehydes have shown promise in this area. While direct studies on this compound Schiff bases are limited in the available literature, extensive research on analogous structures, such as those derived from isoniazid (B1672263) (isonicotinic acid hydrazide), provides significant insights. The condensation of a pyridine aldehyde with a hydrazide to form a hydrazone (a type of Schiff base) is a common strategy to enhance lipophilicity, which can improve the penetration of the drug through the mycobacterial cell wall.

For instance, Schiff bases of isoniazid are designed to block the N-acetylation of the hydrazine (B178648) moiety, a primary deactivation pathway for this frontline antitubercular drug. This chemical modification has been shown to yield compounds with high in vitro activity against Mycobacterium tuberculosis.

Furthermore, research into other heterocyclic systems demonstrates the potential of Schiff bases in antitubercular drug discovery. For example, a series of Schiff bases derived from 2-aminothiazoles were synthesized and evaluated for their activity against the Mycobacterium tuberculosis H37Rv strain. Several of these compounds exhibited significant antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/mL. This highlights the general applicability of the Schiff base scaffold in developing new antitubercular agents.

Enzyme Inhibition:

Derivatives of pyridine aldehydes have also been investigated as inhibitors of various enzymes, playing a crucial role in different pathological conditions.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is implicated in the pathogenesis of diseases caused by Helicobacter pylori and other ureolytic bacteria. The inhibition of this enzyme is a key therapeutic strategy. A study on a series of pyridine carboxamide and carbothioamide derivatives, synthesized from substituted pyridine carboxaldehydes, revealed potent urease inhibitory activity. The following table summarizes the inhibitory concentrations (IC₅₀) of some of these derivatives.

CompoundSubstitution on Pyridine RingIC₅₀ (µM)
5-chloropyridine-2-yl-methylene hydrazine carbothioamide5-chloro1.07 ± 0.043
pyridine-2-yl-methylene hydrazine carboxamidenone2.18 ± 0.058
3-methylpyridine-2-yl-methylene hydrazine carbothioamide3-methyl6.41 ± 0.023
3-methylpyridine-2-yl-methylene hydrazine carboxamide3-methyl3.41 ± 0.011
5-chloropyridine-2-yl-methylene hydrazine carboxamide5-chloro4.07 ± 0.003

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes. Overproduction of NO by inducible NOS (iNOS) is associated with inflammatory conditions. Research has identified 2-amino-4-methylpyridine (B118599) as a non-selective NOS inhibitor. Further studies on 6-substituted analogs of this compound have led to the development of more potent and selective iNOS inhibitors. This demonstrates that the 4-methylpyridine (B42270) core is a viable scaffold for designing specific enzyme inhibitors.

Ligand-Protein Binding Affinity Investigations

Understanding the binding affinity between a ligand (a potential drug molecule) and its target protein is fundamental in drug discovery and design. Both experimental and computational methods are employed to investigate these interactions for derivatives of this compound.

Experimental Binding Studies:

UV-Visible absorption titration is a common experimental technique used to study the binding of small molecules to macromolecules like DNA. In a study of Schiff bases derived from the isomeric pyridine-4-carbaldehyde, the binding interaction with DNA was investigated. The binding constant (K) and the free energy change (ΔG) were calculated to quantify the binding affinity. High positive K values are indicative of strong binding between the Schiff base and DNA. The following table presents the binding constants and free energy changes for a selection of these Schiff bases.

Schiff BaseBinding Constant (K) (M⁻¹)Free Energy Change (ΔG) (kJ/mol)
4-(((4-aminophenyl)imino)methyl)benzenamine2.1 x 10⁴-24.6
2-((pyridin-4-ylmethylene)amino)phenol3.5 x 10⁴-25.9
N,N'-(1,3-phenylene)bis(1-(pyridin-4-yl)methanimine)1.8 x 10⁴-24.3
4-((naphthalen-1-ylimino)methyl)pyridine2.8 x 10⁴-25.4

Data for Schiff bases of pyridine-4-carbaldehyde.

Computational Binding Studies (Molecular Docking):

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the binding mode, the binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

For Schiff base derivatives of pyridine aldehydes, molecular docking studies have been used to elucidate their binding with various protein targets. For example, in the study of pyridine-4-carbaldehyde Schiff bases, molecular docking was used to investigate their interaction with DNA. The results indicated that these compounds likely bind to the minor groove of the DNA helix. The software provides a scoring function to estimate the binding affinity, with lower scores typically indicating a more favorable binding interaction.

Similarly, in the investigation of urease inhibitors derived from pyridine carboxaldehydes, molecular docking was employed to understand the binding mode of the most potent inhibitors within the active site of the urease enzyme. These computational studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more effective inhibitors.

Catalytic Applications Involving 4 Methylpyridine 2 Carbaldehyde and Its Derivatives

Use as a Reactant or Intermediate in Catalytic Organic Synthesis

4-Methylpyridine-2-carbaldehyde serves as a crucial reactant and intermediate in the catalytic synthesis of a range of organic molecules. Its aldehyde functional group and the pyridine (B92270) ring system provide reactive sites for various transformations.

One notable application is in condensation reactions. For instance, 4-methylpyridine (B42270) can react with benzaldehyde (B42025) in a condensation reaction, which is predicated on the acidic nature of the methyl group's hydrogen atoms. vaia.com This acidity is a result of the resonance stabilization of the resulting anion by the nitrogen atom in the pyridine ring. vaia.com Such reactions are fundamental in creating larger, more complex molecules from simpler precursors.

Furthermore, derivatives of 4-methylpyridine are instrumental in the synthesis of other valuable compounds. For example, isonicotinic acid, a precursor for the anti-tuberculosis drug isoniazid (B1672263), can be synthesized through the oxidation of 4-methylpyridine. chemjournal.kz This process highlights the role of 4-methylpyridine derivatives in the pharmaceutical industry. The synthesis of various pyridine derivatives often involves catalytic methods in the gas phase, where the composition of the catalyst plays a critical role in the product yield. semanticscholar.org

Metal Complex Catalysis Utilizing this compound Ligands

The ability of this compound and its derivatives to form stable complexes with various transition metals has led to their extensive use as ligands in catalysis. These metal complexes often exhibit enhanced catalytic activity and selectivity compared to the metal salts alone.

Oxidation Catalysis

Complexes involving ligands derived from pyridine-2-carbaldehyde have shown significant promise in oxidation catalysis. A notable example is a copper(II) complex incorporating a pyridine-2-carbaldehyde ligand, which has been successfully immobilized on ethylenediamine-functionalized Fe3O4@SiO2 nanoparticles. rsc.org This heterogeneous nanocatalyst demonstrated excellent catalytic activity in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. rsc.org The catalyst's magnetic properties facilitate its easy separation and reuse for multiple cycles without a significant loss of activity, highlighting a key advantage of such systems. rsc.org

The oxidation of 4-methylpyridine itself to isonicotinic acid is another important catalytic process. Studies have investigated the efficacy of V-Cr-O catalysts in this reaction, showing a correlation between reaction conditions, such as temperature and water feed, and the yield of the desired product. chemjournal.kz

Water Splitting Catalysis

While direct research on this compound ligands in water splitting is not extensively detailed in the provided context, the broader class of pyridine-containing ligands is crucial in the development of catalysts for this process. The electronic properties of the pyridine ring can be tuned by substituents like the methyl group, influencing the redox potentials and stability of the corresponding metal complexes, which are key parameters for efficient water splitting catalysts.

Role as a Precursor in Catalyst Synthesis and Design

This compound is a valuable precursor in the synthesis and design of more complex catalytic systems. Its aldehyde group is readily converted into other functional groups, allowing for the construction of elaborate ligand architectures.

For example, it can be reacted with N(4)-ethylthiosemicarbazide to form 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC). nih.gov This thiosemicarbazone ligand can then be used to synthesize a variety of metal complexes with potential applications in catalysis and medicine. nih.gov The synthesis of such ligands and their subsequent complexation with metals like vanadium, zinc, ruthenium, palladium, and platinum demonstrate the versatility of this compound as a starting material. nih.gov

The development of heterogeneous catalysts often involves the use of precursors like 4-methylpyridine. For instance, the synthesis of pyridine derivatives on various catalysts has been studied, where the catalyst composition, including components like cadmium oxide and kaolin (B608303), influences the product distribution. semanticscholar.org

Elucidation of Reaction Mechanisms in Catalytic Cycles

Understanding the reaction mechanisms in catalytic cycles is fundamental to optimizing catalytic processes. The study of catalysts derived from this compound contributes to this understanding.

In the context of the copper(II)-Schiff base nanocatalyst used for the synthesis of pyran derivatives, the reusability of the catalyst for seven consecutive runs without significant loss of activity suggests a stable catalytic species. rsc.org The insignificant leaching of copper from the nanocatalyst further supports the robustness of the catalyst design and provides insights into the stability of the metal-ligand interaction during the catalytic cycle. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methylpyridine 2 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-methylpyridine-2-carbaldehyde and for distinguishing it from its isomers. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9 and 10 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine (B92270) ring will exhibit characteristic chemical shifts and coupling patterns. Specifically, the proton at position 6, adjacent to the nitrogen and the aldehyde, will be the most deshielded among the aromatic protons. The protons at positions 3 and 5 will also show distinct signals, with their coupling constants providing information about their relative positions. The methyl group protons at position 4 will appear as a singlet in the upfield region, generally around 2.3-2.5 ppm. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and will resonate at a characteristic chemical shift of approximately 190-200 ppm. The carbons of the pyridine ring will appear in the aromatic region (around 120-160 ppm), with the carbon attached to the aldehyde group (C2) and the nitrogen-bearing carbons (C2 and C6) showing the most significant downfield shifts. The methyl carbon will have a signal in the aliphatic region, typically around 20-25 ppm. hmdb.cachemicalbook.com The precise chemical shifts can be influenced by the solvent used. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CHO9.0 - 10.0190 - 200
C2-~150
H3~7.5~125
C4-CH₃2.3 - 2.520 - 25
H5~7.3~128
H6~8.5~150

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is 121.14 g/mol . sigmaaldrich.cnsigmaaldrich.com

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for aromatic aldehydes. miamioh.edu Common fragmentation patterns include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29) to yield a 4-methylpyridinyl cation. libretexts.org Another significant fragmentation could involve the cleavage of the methyl group, leading to a fragment corresponding to pyridine-2-carbaldehyde. The stability of the pyridine ring often results in a prominent molecular ion peak in the spectrum of aromatic compounds. libretexts.org

Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/zProposed FragmentLoss
121[C₇H₇NO]⁺Molecular Ion
120[C₇H₆NO]⁺-H
92[C₆H₆N]⁺-CHO
78[C₅H₄N]⁺-CHO, -CH₂

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their vibrational modes.

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. nist.gov The aromatic C-H stretching vibrations of the pyridine ring are expected to be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group and the pyridine ring will be present in the fingerprint region (below 1500 cm⁻¹). chemicalbook.comresearchgate.net

Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C=O stretch is also Raman active.

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching>3000
Aldehyde C=OStretching1690 - 1715
Pyridine RingC=C and C=N Stretching1400 - 1600
Methyl C-HBending~1380 and ~1460

X-ray Diffraction Studies for Solid-State Molecular Structures

Based on the structures of similar pyridine derivatives, this compound is likely to crystallize in a common space group such as P2₁/c or P-1. The planarity of the pyridine ring and the aldehyde group will be a key feature. Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the pyridine rings of adjacent molecules, are expected to play a significant role in the crystal packing. These interactions influence the physical properties of the solid, such as melting point and solubility.

UV-Visible Spectroscopy for Electronic Transitions and Complexation Dynamics

UV-Visible spectroscopy is employed to study the electronic transitions within this compound. The spectrum is expected to show two main types of absorption bands: a strong band at shorter wavelengths corresponding to π→π* transitions within the conjugated system of the pyridine ring and the carbonyl group, and a weaker band at longer wavelengths attributed to the n→π* transition of the lone pair of electrons on the carbonyl oxygen. masterorganicchemistry.com

The π→π* transition for pyridine itself occurs around 250-260 nm. researchgate.net The conjugation with the aldehyde group is expected to cause a bathochromic (red) shift of this band to a longer wavelength. The n→π* transition of the carbonyl group typically appears as a weak absorption in the region of 300-350 nm. The position and intensity of these bands can be sensitive to the solvent polarity. This technique is also valuable for studying the formation of metal complexes, as coordination to a metal ion often leads to significant shifts in the absorption maxima.

Expected UV-Visible Absorption Maxima (λmax) for this compound
Electronic TransitionExpected λmax (nm)Relative Intensity
π→π260 - 280Strong
n→π300 - 350Weak

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. The pyridine ring can undergo reduction, and the potential at which this occurs is influenced by the substituents on the ring. The electron-withdrawing aldehyde group at the 2-position facilitates the reduction of the pyridine ring compared to unsubstituted pyridine.

The cyclic voltammogram of this compound is expected to show a reduction peak corresponding to the transfer of an electron to the molecule, forming a radical anion. nih.gov The reversibility of this process can be assessed by the presence and characteristics of a corresponding oxidation peak on the reverse scan. Studies on related pyridine aldehydes, such as 2-formylpyridine, have shown that the reduction can lead to the formation of a hydroxymethylpyridine upon electrolysis. researchgate.net The electrochemical behavior can be influenced by the pH of the solution and the nature of the electrode material. researchgate.netuniv-lyon1.frrsc.org The reduction potential of pyridinium (B92312) ions has been shown to be surface-dependent. rsc.org

Computational Chemistry and Theoretical Studies of 4 Methylpyridine 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. It is widely applied to molecules like 4-Methylpyridine-2-carbaldehyde to predict a range of characteristics.

The electronic structure of a molecule dictates its fundamental chemical properties. Molecular orbitals (MOs) are formed by combining the atomic orbitals of the constituent atoms. utah.edu This combination can result in bonding, antibonding, and nonbonding molecular orbitals. utah.edu The Linear Combination of Atomic Orbitals (LCAO) is a common method for approximating these MOs. utah.edu

For pyridine (B92270) derivatives, DFT calculations are instrumental in understanding their molecular geometry and electronic properties. In a study on the related compound 4-methylpyridine-N-oxide, DFT calculations, along with gas-phase electron diffraction (GED), confirmed a CS molecular symmetry with a planar pyridine ring. nih.gov The analysis indicated sp² hybridization for the nitrogen and carbon atoms within the ring and confirmed the presence of hyperconjugation. nih.gov The introduction of an electron-donating methyl group at the 4-position was found to influence bond lengths, specifically increasing the N→O bond distance compared to the unsubstituted pyridine-N-oxide. nih.gov

Further analysis using Natural Bond Orbitals (NBO) helps to elucidate the electron density distribution and the nature of chemical bonds. nih.gov Such analyses provide a detailed picture of the electronic effects exerted by substituents on the pyridine ring, which are crucial for understanding the molecule's reactivity and interaction with other chemical species.

DFT calculations are a powerful tool for mapping the potential energy surfaces (PES) of chemical reactions. nih.govrsc.org By identifying reactants, products, intermediates, and, most importantly, transition states, computational chemists can elucidate detailed reaction mechanisms and predict kinetic feasibility. nih.govnumberanalytics.com The intrinsic reaction coordinate (IRC) model is often used to confirm the connection between a calculated transition state and the corresponding reactants and products on the reaction pathway. mdpi.com

While specific DFT studies on the reaction mechanisms of this compound are not widely available, research on analogous aromatic compounds provides a clear methodological framework. For instance, the reaction mechanism between 4-methyl aniline (B41778) and hydroxyl radicals was investigated using the M06-2X method. mdpi.com This study identified eight potential reaction pathways, including addition to the aromatic ring and hydrogen abstraction from the amino and methyl groups. mdpi.com Calculations of the activation barriers for each path allowed for the determination of the most favorable reaction channels and the prediction of the major products under different conditions. mdpi.com This approach is directly applicable to studying the reactions of this compound, such as its oxidation, reduction, or nucleophilic addition reactions at the aldehyde group.

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. A study on a pentacarbonyl(4-methylpyridine)chromium(0) complex demonstrated the utility of this approach. researchgate.net Researchers employed DFT and Hartree-Fock (HF) methods to calculate the optimized molecular structure, vibrational frequencies (IR), and nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectra. researchgate.net The calculated values showed good agreement with experimental data, validating the computational models. researchgate.net

Similarly, in studies of other novel pyridine derivatives, DFT calculations have been used to analyze and explain features in 1H and 13C NMR spectra. nih.gov For example, calculations can rationalize the chemical shifts of protons and carbons by correlating them with the calculated electron densities and magnetic shielding tensors, providing insights into the electronic environment of the nuclei. nih.gov This predictive capability is essential for the structural elucidation of new compounds derived from this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. molsoft.comnih.gov QSAR models are widely used in drug discovery and toxicology to predict the activity of new chemical entities and to optimize lead compounds. molsoft.com

The process involves several key steps:

Data Collection: A dataset of molecules with known activities is compiled. nih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to represent its physicochemical properties. nih.gov

Model Development: The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Statistical methods are then used to create an equation linking the descriptors to the activity. molsoft.comnih.gov

A QSAR study on a series of thiazolidine (B150603) 4-one derivatives with antitubercular activity illustrates this process. nih.gov Molecular descriptors related to properties like polarizability (MLFER_S), electronegativity (GATSe2), surface area, and the presence of halogen atoms (Shal) were found to have a positive correlation with antitubercular activity. nih.gov Conversely, another descriptor (SpMAD_Dzs) showed a negative correlation. nih.gov The resulting model demonstrated good predictive ability, offering insights into the structural features that enhance biological activity. nih.gov While no specific QSAR models for this compound were found, this methodology could be applied to its derivatives to guide the synthesis of compounds with desired biological profiles.

Table 1: Example of Molecular Descriptor Types Used in QSAR Modeling

Descriptor Class Description Potential Relevance
Electronic Descriptors related to the electronic environment, such as electronegativity and polarizability. Influences intermolecular interactions and reaction propensity.
Topological Descriptors based on the 2D graph representation of the molecule, describing size, shape, and branching. Relates to how the molecule fits into a binding site.
Thermodynamic Properties like heat of formation and LogP (lipophilicity). Affects solubility, membrane permeability, and distribution.

| Quantum Chemical | Descriptors derived from quantum calculations, such as HOMO/LUMO energies. | Relates to chemical reactivity and charge transfer capabilities. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules like solvents or biological macromolecules.

While specific MD simulations focusing on this compound are not prominent in the literature, the methodology has been extensively applied to understand molecular interactions. For example, MD simulations of certain peptides in model membranes were used to investigate how amino acid substitutions affect peptide structure and membrane interactions. nih.gov These simulations, often run for hundreds of nanoseconds, can track changes in secondary structure, the orientation of the molecule relative to a membrane, and the formation of noncovalent contacts. nih.gov Post-simulation analyses can compute properties like density profiles and radial distribution functions to quantify these interactions. nih.gov Such an approach could be used to model the behavior of this compound or its derivatives at interfaces, in solution, or within the active site of an enzyme.

Theoretical Modeling of Supramolecular Interactions

Supramolecular chemistry focuses on the noncovalent interactions that govern the assembly of molecules into larger, organized structures. Theoretical modeling is crucial for understanding and quantifying these weak interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces.

Studies on related heterocyclic compounds demonstrate how computational tools are used in this area. In an analysis of supramolecular adducts of 4-dimethylaminopyridine (B28879) with carboxylic acids, theoretical calculations helped interpret crystal packing, which was dominated by strong charge-assisted N-H⋯O hydrogen bonds. researchgate.net Similarly, research on 4′-functionalized terpyridines used Hirshfeld surface analysis to explore and quantify the intermolecular interactions responsible for their solid-state assemblies, identifying key C–H···π and π–π stacking interactions. researchgate.net These theoretical approaches are further enhanced by methods like Bader's theory of 'atoms-in-molecules' (AIM) and the Noncovalent Interaction (NCI) plot index, which characterize the nature and strength of these weak interactions. researchgate.net This type of modeling could be applied to this compound to predict its crystal structure and understand the forces driving its self-assembly or its binding to a receptor.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound The following data represents theoretical predictions for different adducts of the molecule, useful in mass spectrometry analysis.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 122.06004120.1
[M+Na]⁺ 144.04198129.7
[M-H]⁻ 120.04549123.0
[M+K]⁺ 160.01592128.3
[M]⁺ 121.05222121.0
Data sourced from PubChemLite. uni.lu

Supramolecular Chemistry and Self Assembly Involving 4 Methylpyridine 2 Carbaldehyde

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which contains a cavity, and a smaller "guest" molecule. nih.gov This association is driven by non-covalent forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The formation of these inclusion complexes can significantly alter the physical and chemical properties of the guest molecule, such as its solubility and reactivity. nih.gov

While specific studies detailing 4-Methylpyridine-2-carbaldehyde as a guest are limited, its structural features suggest a strong potential for forming inclusion compounds with various hosts. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to encapsulate aromatic guests. oatext.commdpi.com Cyclodextrins, for instance, have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for including pyridine (B92270) derivatives from aqueous solutions. oatext.com The process involves the insertion of the guest molecule, or a part of it, into the host's cavity. nih.gov

The formation of such complexes can be confirmed and characterized by various methods. Phase solubility studies can determine the stoichiometry of the complex (e.g., 1:1 or 1:2 host-to-guest ratio) and calculate the stability constants of the association. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and differential scanning calorimetry are used to elucidate the precise structure and interactions within the solid-state complex. nih.govresearchgate.net Given the successful encapsulation of structurally similar molecules like 4-phenylpyridine-N-oxide and various aromatic compounds, it is highly probable that this compound would form stable inclusion complexes with hosts like β-cyclodextrin. researchgate.net

Table 1: Common Host Molecules and Methods for Inclusion Complex Formation

Host Type Common Examples Guest Binding Site Typical Formation Methods
Cyclodextrins α-cyclodextrin, β-cyclodextrin Hydrophobic inner cavity Kneading, Co-precipitation, Freeze-drying
Calixarenes p-sulfonatocalix[n]arenes Hydrophobic pocket Solution mixing

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in determining the crystal packing of molecules. In the context of this compound, the pyridine nitrogen atom is a primary hydrogen bond acceptor, while the aldehyde group can also participate in weaker C-H···O interactions.

Direct crystallographic studies on this compound are not widely available. However, detailed analysis of a derivative of its isomer, 3-methyl-pyridine-2-carbaldehyde 4-methyl-thiosemi-carba-zone monohydrate, provides significant insight into the potential hydrogen bonding patterns. nih.govnih.gov In the crystal structure of this related compound, a complex network of hydrogen bonds dictates the supramolecular assembly. nih.govnih.gov The structure reveals both intramolecular and intermolecular hydrogen bonds. An intramolecular N-H···N hydrogen bond is observed, and crucially, the pyridine nitrogen atom acts as an acceptor for an O-H···N hydrogen bond from a water molecule. nih.gov This water molecule then acts as a bridge, donating another hydrogen to the thione sulfur atom (O-H···S) and accepting hydrogens from amine groups (N-H···O), creating extensive supramolecular layers. nih.gov

These observations suggest that in a crystalline environment, particularly in the presence of solvates like water, this compound would likely form robust hydrogen-bonded networks. The pyridine nitrogen would be a key interaction site, linking molecules together either directly or through solvent bridges, profoundly influencing the final crystalline architecture.

Table 2: Hydrogen Bond Interactions in a Crystalline Derivative of a 3-Methylpyridine-2-carbaldehyde (B1299792) Isomer Data from the crystal structure of 3-methyl-1-{(E)-[(3-methyl-pyridin-2-yl)methyl-idene]amino}-thio-urea monohydrate. nih.gov

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N4 H4A O1W 0.88 2.05 2.924(2) 171
N4 H4B O1W 0.88 2.14 2.942(2) 152
O1W H1WA N1 0.86 1.94 2.793(2) 174
O1W H1WB S1 0.86 2.50 3.314(1) 158

π-π Stacking Interactions in Molecular Assemblies

Aromatic rings, such as the pyridine ring in this compound, can interact through non-covalent π-π stacking forces. These interactions, which arise from the electrostatic interaction between the electron-rich π-systems, are fundamental to the stabilization of many supramolecular assemblies and play a key role in the formation of layered or columnar structures. nih.gov The energy of these interactions is typically in the range of 2-10 kJ/mol, and while weaker than hydrogen bonds, their collective effect can be substantial. nih.gov

The geometry of π-π stacking can vary, with the most common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped). In pyridine-containing systems, offset-stacked or slipped-parallel arrangements are often favored to minimize repulsion between electron-dense regions. mdpi.com For example, in the crystal structure of a Co(II) coordination compound containing 4-dimethylaminopyridine (B28879) (DMAP), aromatic π-stacking interactions are observed between the pyridyl rings of the DMAP moieties and the phenyl rings of counter-ions, with a centroid-to-centroid distance of 3.857(1) Å and a slipped angle of 20.6(2)°. mdpi.com

Design of Supramolecular Architectures for Specific Functions

The rational design of supramolecular architectures aims to create materials with specific, predetermined functions by choosing molecular components (tectons) with appropriate geometric and chemical features. This compound is a valuable tecton because its functional groups provide distinct vectors for self-assembly. The pyridine ring can act as a ligand for metal coordination and a site for hydrogen bonding and π-π stacking, while the aldehyde group offers a site for covalent modification, for instance, through the formation of Schiff bases.

This multi-functionality allows for the construction of a wide array of architectures. By reacting with amines, the aldehyde group can form iminopyridine ligands, which are robust bidentate chelators for transition metals. This strategy is widely used to assemble coordination polymers and metal-organic frameworks (MOFs). nih.gov The remaining non-covalent interaction sites on the pyridine ring can then direct the assembly of these primary coordination structures into higher-order networks. nih.gov For example, studies on pyridinone-type ligands in cadmium(II) complexes show that self-complementary hydrogen bonding can reliably link coordination polymers into predictable 2D or 3D architectures. nih.gov

This design principle can be harnessed to create materials with specific functions. Porous frameworks stabilized by π-π stacking and hydrogen bonds can be designed for applications in gas storage or selective separation. nih.gov The self-assembly of π-conjugated molecules can also be guided to form nanostructures for use in molecular electronics or as drug delivery vehicles. nih.govresearchgate.net The versatility of this compound as a building block thus makes it a promising candidate for developing novel functional supramolecular materials.

Future Research Directions and Emerging Applications of 4 Methylpyridine 2 Carbaldehyde

Exploration of Novel Derivatization Pathways and Functionalizations

The reactivity of the aldehyde group and the pyridine (B92270) ring in 4-Methylpyridine-2-carbaldehyde serves as a foundation for extensive derivatization, allowing for the synthesis of a diverse library of novel compounds. A primary and widely utilized derivatization pathway involves the reaction of the aldehyde functional group with primary amines to form Schiff bases (or imines). wikipedia.org These reactions are fundamental in constructing bidentate ligands which can form stable complexes with various metal ions. wikipedia.org

Future research is focused on expanding the scope of these reactions by employing a wider range of amines to synthesize Schiff base ligands with specific electronic and steric properties. Another avenue of exploration is the reaction with alcohols to form acetals, which can serve as protecting groups in multi-step organic syntheses. pipzine-chem.com The methyl group on the pyridine ring also offers a site for further functionalization, potentially through oxidation or substitution reactions, which could further diversify the chemical transformations possible with this scaffold. pipzine-chem.com Hydroxyl functionalization of pyridinecarboxaldehydes has been shown to accelerate imine formation, suggesting that modifications to the pyridine ring can fine-tune the reactivity of the aldehyde group. nih.gov

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReactantFunctional Group TargetedResulting Product ClassPotential Application
Schiff Base CondensationPrimary AminesAldehydeIminesLigand Synthesis, Pharmaceuticals
Acetal (B89532) FormationAlcoholsAldehydeAcetalsProtecting Group Chemistry
Wittig ReactionPhosphonium YlidesAldehydeAlkenesOrganic Synthesis
OxidationOxidizing AgentsAldehydeCarboxylic AcidsPrecursor Synthesis
ReductionReducing AgentsAldehydeAlcoholsPrecursor Synthesis

Advanced Materials Science Applications (e.g., optoelectronics, polymers)

The integration of this compound derivatives into advanced materials is a burgeoning area of research. Based on the properties of similar pyridine structures, this compound is a promising candidate for developing novel polymers and optoelectronic materials. For instance, the related compound 4-methylpyridine-3-carbaldehyde has been used in the synthesis of polymer materials, imparting unique electrical and optical characteristics. pipzine-chem.com It has been shown to optimize the luminous efficiency and stability when incorporated into materials with fluorescent properties. pipzine-chem.com

This suggests a significant future direction for this compound in the development of functional polymers. By polymerizing its derivatives with other monomers, it may be possible to create materials with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The pyridine nitrogen atom provides a site for coordination with metals, opening the possibility of creating metallopolymers with interesting magnetic or catalytic properties.

Development of Novel Therapeutic Agents with Enhanced Specificity

The pyridine aldehyde scaffold is a recognized pharmacophore in medicinal chemistry. Pyridine-2-carbaldehyde, a close analog, serves as a precursor to various compounds used in pharmaceuticals, such as the drug pralidoxime. wikipedia.org This highlights the potential of this compound as a starting material for new therapeutic agents. Research into modified isoniazid (B1672263) compounds, which include a pyridine aldehyde structure, has shown potential for developing new antituberculosis drugs. researcher.life

Future research will likely focus on synthesizing derivatives of this compound to target a range of diseases. Schiff bases derived from pyridine-4-carbaldehyde have demonstrated antioxidant and DNA binding capabilities, suggesting potential applications as anticancer agents. researchgate.net The ability of pyridinecarboxaldehydes to modify the N-terminus of proteins also presents opportunities in drug design and development. nih.gov The strategic placement of the methyl group could be exploited to enhance binding affinity and specificity to biological targets, potentially leading to drugs with improved efficacy and reduced side effects.

Table 2: Research Findings on Related Pyridine Aldehydes in Medicinal Chemistry

Compound/DerivativeResearch FindingPotential Therapeutic ApplicationReference
Pyridine-2-carbaldehydePrecursor to the drug pralidoxime.Antidote (Cholinesterase Reactivator) wikipedia.org
Pyridine AldehydeModified isoniazid compound showed affinity for mycolic acid receptor.Antituberculosis researcher.life
Pyridine-4-carbaldehyde Schiff BasesExhibited antioxidant activity and efficient DNA binding.Anticancer researchgate.net
Pyridinecarboxaldehydes (PCAs)Capable of N-terminal protein modification.Drug Development, Proteomics nih.gov

Chemo- and Biosensor Development based on this compound Derivatives

Derivatives of this compound are excellent candidates for the development of novel chemosensors and biosensors. The pyridine nitrogen atom can be protonated or deprotonated depending on the pH of the environment, which can lead to a change in the molecule's fluorescence or absorption properties. nih.gov This principle has been successfully demonstrated using sensors based on 4-methyl-2,6-diformylphenol, which can discriminate between the pH of normal cells and cancer cells. nih.gov

Future research could involve designing and synthesizing fluorescent probes from this compound that can selectively detect specific metal ions, anions, or biologically important molecules. By incorporating specific recognition moieties through derivatization of the aldehyde group, sensors with high selectivity and sensitivity can be engineered. These sensors could find applications in environmental monitoring, medical diagnostics, and cellular imaging.

Sustainable Synthesis and Catalysis Utilizing this compound Scaffolds

The development of sustainable chemical processes is a global priority. Research into the synthesis of pyridine carboxaldehydes is exploring greener routes, including solvent-free reactions and methods that start from readily available materials like 4-picoline. google.comgoogle.com Green chemistry methods are also being applied to the synthesis of derivatives, such as using water as a solvent for Schiff base formation. researchgate.net

Furthermore, the this compound scaffold is highly valuable in the field of catalysis. Schiff base complexes formed from pyridine-2-carbaldehyde and a metal, such as copper(II), have been immobilized on nanoparticles to create efficient and recyclable heterogeneous catalysts. rsc.org These nanocatalysts have shown excellent activity in promoting the synthesis of complex organic molecules like pyran derivatives. rsc.org Future work will likely expand the application of such catalysts to a broader range of organic transformations, focusing on developing highly efficient, selective, and reusable catalytic systems that minimize waste and environmental impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylpyridine-2-carbaldehyde, and what are their key considerations?

  • Methodological Answer : While direct synthesis methods for this compound are not explicitly detailed in the provided evidence, analogous pyridine derivatives suggest two plausible approaches:

Vilsmeier-Haack Formylation : Introduce the aldehyde group at position 2 of 4-methylpyridine using POCl₃ and DMF under controlled conditions. This method is widely used for formylating aromatic systems .

Oxidative Methods : Oxidation of a 2-hydroxymethyl group (if present) on 4-methylpyridine using MnO₂ or other oxidizing agents. However, regioselectivity and side reactions must be monitored .

  • Key Challenges : Ensuring regioselectivity at the 2-position and avoiding over-oxidation or polymerization of the aldehyde group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : The aldehyde C=O stretch typically appears near 1700 cm⁻¹, while pyridine ring vibrations occur between 1600–1400 cm⁻¹. Compare with group frequency charts for pyridine derivatives .
  • NMR :
  • ¹H NMR : Aldehyde proton resonates at δ ~9–10 ppm. Methyl protons at the 4-position appear as a singlet near δ 2.5 ppm.
  • ¹³C NMR : Aldehyde carbon at δ ~190–200 ppm; pyridine carbons show distinct shifts based on substitution patterns .
  • Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 121 (C₇H₇NO) confirms the molecular formula.

Advanced Research Questions

Q. How does the methyl group at the 4-position influence the reactivity of the aldehyde moiety?

  • Methodological Answer :

  • Steric Effects : The 4-methyl group may hinder nucleophilic attack at the aldehyde (position 2) due to proximity, especially in bulky reagents.
  • Electronic Effects : The electron-donating methyl group slightly reduces the electrophilicity of the aldehyde, potentially slowing reactions like nucleophilic addition. Comparative studies on 2-pyridinecarboxaldehyde (lacking the methyl group) show faster reaction kinetics .
    • Experimental Design : Conduct kinetic studies using model nucleophiles (e.g., hydrazine) to compare reaction rates with and without the 4-methyl substituent.

Q. What strategies mitigate side reactions during multi-step functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily convert the aldehyde to an acetal (e.g., using ethylene glycol) during reactions targeting other positions .
  • Catalytic Control : Use palladium or copper catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura) at the pyridine ring while preserving the aldehyde .
    • Case Study : In a synthesis of bipyridine ligands, protection of the aldehyde group enabled regioselective halogenation at position 6 .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs). The LUMO energy indicates electrophilicity, while HOMO-LUMO gaps predict reaction feasibility .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction pathways for aldehydes in different environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyridine-2-carbaldehyde
Reactant of Route 2
4-Methylpyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.